4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
Overview
Description
4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as NBD-556, is a chemical compound that has shown potential in various scientific research applications.
Scientific Research Applications
4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory properties. In cancer treatment, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been found to protect neurons from oxidative stress and reduce inflammation in the brain. In anti-inflammatory properties, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the inhibition of various enzymes and signaling pathways. 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and angiogenesis. 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response and neuroprotection.
Biochemical and Physiological Effects
4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been found to have various biochemical and physiological effects. In cancer cells, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In neurons, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide reduces oxidative stress and inflammation, leading to neuroprotection. In various tissues, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its potential in various scientific research applications. 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has shown promise in cancer treatment, neuroprotection, and anti-inflammatory properties. Another advantage is its relatively simple synthesis method and high yield. However, one limitation of using 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the research of 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One direction is to further investigate its potential in cancer treatment, neuroprotection, and anti-inflammatory properties. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, the development of novel analogs of 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide may lead to the discovery of more potent and selective compounds for various scientific research applications.
properties
IUPAC Name |
4-chloro-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3S/c17-10-5-7-11(8-6-10)23(21,22)19-15-9-14(18)16(20)13-4-2-1-3-12(13)15/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVBTGUJNQBBFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C(C2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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